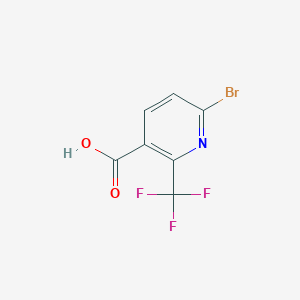

6-Bromo-2-(trifluoromethyl)nicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-4-2-1-3(6(13)14)5(12-4)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVQGUXYPYSPAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749875-13-6 | |

| Record name | 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Synthesis and Application of 6-Bromo-2-(trifluoromethyl)nicotinic Acid: A Technical Guide for Advanced Research

For researchers, chemists, and professionals in drug development, the strategic incorporation of halogenated and trifluoromethylated pyridine scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview of 6-Bromo-2-(trifluoromethyl)nicotinic acid, a key building block whose unique structural motifs offer significant potential in the design of novel therapeutics. While a dedicated CAS number for this specific compound is not publicly available, indicating its status as a novel or specialized reagent, this document will serve as a comprehensive resource based on established chemical principles and data from closely related analogues.

Physicochemical Properties and Structural Analysis

This compound, with the IUPAC name 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylic acid, possesses a strategic arrangement of functional groups that impart desirable characteristics for drug discovery. The trifluoromethyl group is a well-regarded bioisostere for a variety of functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules. The bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a diverse chemical space.

| Property | Predicted/Inferred Value | Source/Basis |

| Molecular Formula | C₇H₃BrF₃NO₂ | - |

| Molecular Weight | 270.00 g/mol | - |

| Appearance | White to off-white solid (predicted) | Based on related compounds |

| Melting Point | 193-197 °C (of 6-(Trifluoromethyl)nicotinic acid) | [1] |

| Boiling Point | ~259.3 °C (of 6-(Trifluoromethyl)nicotinic acid) | [2] |

| Density | ~1.484 g/cm³ (of 6-(Trifluoromethyl)nicotinic acid) | [2] |

Synthesis and Strategic Considerations

The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical synthetic approach can be devised based on established methodologies for the preparation of related brominated and trifluoromethylated pyridines. A plausible retrosynthetic analysis suggests that the target molecule could be accessed from a suitable brominated pyridine precursor, followed by the introduction of the trifluoromethyl and carboxylic acid functionalities.

A potential synthetic pathway is outlined below. This proposed scheme leverages common transformations in heterocyclic chemistry and provides a framework for the laboratory-scale synthesis of the title compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of 6-Bromo-2-(trifluoromethyl)pyridine

-

To a solution of 2,6-dibromopyridine in a suitable aprotic solvent (e.g., THF), add a trifluoromethylating agent such as trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent) and a fluoride source (e.g., TBAF) at a controlled temperature.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 6-bromo-2-(trifluoromethyl)pyridine.

Step 2: Synthesis of this compound

-

Dissolve 6-bromo-2-(trifluoromethyl)pyridine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours to ensure complete metalation.

-

Bubble dry carbon dioxide gas through the reaction mixture for an extended period, or add crushed dry ice.

-

Allow the reaction to warm to room temperature, then quench with water.

-

Acidify the aqueous layer with dilute HCl to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a valuable scaffold for the development of novel therapeutic agents. The trifluoromethyl group can enhance the pharmacological profile of a drug candidate, while the bromo substituent serves as a key point for diversification through various cross-coupling reactions.

Workflow for Library Synthesis:

Caption: Diversification of the this compound scaffold.

This versatile building block can be utilized in the synthesis of inhibitors for various biological targets, including kinases, proteases, and other enzymes implicated in disease. The strategic placement of the trifluoromethyl and bromo groups allows for fine-tuning of electronic properties and steric interactions within the binding pocket of a target protein.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Based on data for structurally similar compounds, it may cause skin and eye irritation.[3]

Conclusion

This compound represents a promising, albeit not widely cataloged, building block for the advancement of drug discovery programs. Its unique combination of a trifluoromethyl group and a reactive bromine handle on a pyridine core provides a rich platform for the generation of diverse chemical libraries. The synthetic strategies and applications outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this valuable intermediate in the pursuit of novel and effective therapeutics.

References

- (CN115433122A) Preparation method of 6-fluoronicotinic acid.

- (EP2821398A1) Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates.

- Methyl 2-bromo-6-(trifluoromethyl)

- 6-(Trifluoromethyl)nicotinic acid. PubChem.

- 6-Bromo-2-fluoronicotinic acid.

- 6-(Trifluoromethyl)nicotinic Acid. Tokyo Chemical Industry (India) Pvt. Ltd.

- 6-Bromo-2-fluoronicotinamide. PubChem.

- 4-Bromo-6-(trifluoromethyl)nicotinic acid. BLD Pharm.

- 6-bromo-2-fluoropyridine-3-carboxylic acid 95%. Advanced ChemBlocks.

- From Carboxylic Acids to the Trifluoromethyl Group Using BrF3.

- Synthesis of 6-(Trifluoromethyl)nicotinic acid. ChemicalBook.

- 6-Bromo-2-fluoronicotinic Acid.

- (US8575350B2) Process for producing pyridine carboxylic acids.

- 5-Bromo-6-(trifluoromethyl)nicotinic acid. ChemScene.

-

(EP 2 368 550 B1) 8-oxo-6-thioxo-5,7-diazospiro[3][4]octan derivatives.

- Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib.

- Methyl 2-bromo-6-(trifluoromethyl)

- 2-Methyl-6-(trifluoromethyl)nicotinic acid. PubChem.

- 2-Bromo-6-(trifluoromethyl)pyridine 97%. Sigma-Aldrich.

- 2-Bromo-6-(trifluoromethyl)nicotinaldehyde. Santa Cruz Biotechnology.

- 4-Bromo-6-(trifluoromethyl)nicotinic acid. Arctom.

- SciFinder Scholar. CAS.org.

- 6-Bromo-2-methylnicotinic acid. Benchchem.

Sources

- 1. 6-(Trifluoromethyl)nicotinic Acid | 231291-22-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 3. 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-bromo-6-(trifluoromethyl)nicotinate 144740-56-7 [sigmaaldrich.com]

physicochemical properties of 6-Bromo-2-(trifluoromethyl)nicotinic acid

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-(trifluoromethyl)nicotinic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the , a key building block in modern medicinal and agricultural chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with practical, field-proven insights into its analysis and application.

Molecular Identity and Structural Rationale

This compound (CAS No. not definitively assigned, see IUPAC naming note) is a substituted pyridine derivative. Its structure is characterized by a pyridine ring functionalized with a carboxylic acid group, a bromine atom, and a trifluoromethyl (CF₃) group. This specific arrangement of functional groups imparts a unique combination of reactivity, stability, and electronic properties, making it a valuable intermediate in organic synthesis.

-

IUPAC Name: 2-Bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid[1]

-

Molecular Formula: C₇H₃BrF₃NO₂[1]

-

Molecular Weight: 270.00 g/mol [2]

The trifluoromethyl group is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature increases the acidity of the carboxylic acid group and enhances the metabolic stability of molecules into which it is incorporated.[3] The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions for further molecular elaboration.

Caption: Chemical structure of this compound.

Core Physicochemical Data

The properties of this molecule are dictated by the interplay of its functional groups. The high melting point is indicative of a stable crystalline lattice, while the predicted LogP suggests moderate lipophilicity, a critical parameter in drug design.

| Property | Value / Predicted Value | Source |

| Molecular Weight | 270.00 g/mol | [2] |

| Appearance | White to off-white solid (Expected) | [3] |

| Melting Point | 193-197 °C (for 6-(Trifluoromethyl)nicotinic acid) | [3] |

| Boiling Point | ~259.3 °C (Predicted for 6-(Trifluoromethyl)nicotinic acid) | [3] |

| XlogP | 2.3 (Predicted) | [1] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų (Predicted) | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

Note: Experimental data for the exact 6-bromo substituted compound is limited; some values are based on the closely related 6-(Trifluoromethyl)nicotinic acid for reference.

Analytical Characterization: A Multi-Technique Approach

Validating the structure and purity of this compound requires a combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating analytical system.

Caption: Integrated workflow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. These would appear as doublets due to coupling with each other. A broad singlet, corresponding to the carboxylic acid proton, would also be present, typically at a high chemical shift (>10 ppm).

-

¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon of the carboxylic acid will be in the 165-175 ppm range. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The remaining five carbons of the pyridine ring will have distinct chemical shifts influenced by their substituents.

-

¹⁹F NMR: A single, sharp singlet is expected, characteristic of the CF₃ group.

Mass Spectrometry (MS)

MS confirms the molecular weight and elemental composition. For this compound, Electron Spray Ionization (ESI) in negative mode would be effective, showing a prominent ion at m/z corresponding to [M-H]⁻. A key diagnostic feature is the isotopic pattern of bromine: two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes), which provides definitive evidence for the presence of a single bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch: A very broad absorption between 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H bond.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.

-

C-F Stretches: Strong absorptions in the 1100-1350 cm⁻¹ region are indicative of the C-F bonds of the trifluoromethyl group.

-

C-Br Stretch: A weaker absorption in the 500-600 cm⁻¹ region can be attributed to the carbon-bromine bond.

Experimental Protocols for Core Property Determination

The following protocols describe standard, validated methodologies for analyzing this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed for routine purity analysis and quantification.[4]

-

Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase Preparation:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

-

Standard Preparation: Accurately weigh ~1 mg of the reference standard and dissolve in 1 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution. Prepare a working standard of 0.1 mg/mL by dilution.

-

Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the same diluent.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 254 nm

-

Gradient Program: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.

-

-

Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Structural Confirmation by NMR Spectroscopy

This workflow ensures high-quality data for structural validation.[5]

-

Sample Preparation:

-

Weigh 5-10 mg of the compound for ¹H NMR or 20-30 mg for ¹³C NMR.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for carboxylic acids).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity (resolution).

-

Tune and match the probe for the required nuclei (¹H, ¹³C, ¹⁹F).

-

-

Data Acquisition:

-

¹H NMR: Acquire 16-32 scans with a spectral width of -2 to 16 ppm and a relaxation delay of 2 seconds.

-

¹³C NMR: Acquire a proton-decoupled spectrum with 1024 or more scans, a spectral width of 0 to 220 ppm, and a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak as an internal reference.

-

Integrate ¹H signals and pick peaks for all spectra.

-

Significance in Research and Development

This compound is not an end-product but a high-value intermediate. Its utility stems from the strategic placement of its functional groups, which allows for sequential and site-selective reactions.

Caption: Role as a versatile intermediate in chemical synthesis pathways.

-

In Pharmaceuticals: The trifluoromethyl group is a bioisostere for other groups and can significantly improve a drug candidate's metabolic stability, lipophilicity, and binding affinity.[3][6] This makes intermediates like the title compound highly sought after for developing novel therapeutics.

-

In Agrochemicals: Similar to pharmaceuticals, the inclusion of a CF₃ group can enhance the efficacy and environmental persistence of pesticides and herbicides.[3] The bromo-substituted pyridine core is a common scaffold in many commercial agrochemicals.

References

-

PubChem. (n.d.). 6-Bromo-2-fluoronicotinamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2023). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. American Chemical Society. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2021). Analytical Method Summaries. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-6-(trifluoromethyl)nicotinic acid (C7H3BrF3NO2). Retrieved from [Link]

-

Autech. (n.d.). Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. Retrieved from [Link]

-

LookChem. (n.d.). 6-Bromo-2-fluoronicotinic acid. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Retrieved from [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

PubChem. (n.d.). 6-(Trifluoromethyl)nicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 6-Bromo-2-fluoronicotinic Acid. Retrieved from [Link]

-

Pal, D., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved from [Link]

-

SciSpace. (n.d.). Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR techniq. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Retrieved from [Link]

Sources

- 1. PubChemLite - 2-bromo-6-(trifluoromethyl)nicotinic acid (C7H3BrF3NO2) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. innospk.com [innospk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 6-Bromo-2-(trifluoromethyl)nicotinic Acid: Structure, Synthesis, and Applications

Executive Summary: 6-Bromo-2-(trifluoromethyl)nicotinic acid is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its molecular architecture combines three critical motifs: a pyridine core, a bromine atom, and a trifluoromethyl group. The trifluoromethyl moiety is a well-established bioisostere known to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions for the construction of complex molecular libraries.[3] The nicotinic acid (pyridine-3-carboxylic acid) scaffold is a privileged structure found in numerous biologically active molecules.[3][4] This guide provides an in-depth analysis of the compound's molecular structure, proposes a robust synthetic strategy, details its predicted spectroscopic signature, and explores its reactivity and potential applications in modern drug discovery.

Molecular Identity and Physicochemical Properties

The unique substitution pattern of this compound dictates its chemical behavior and potential utility. The electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Chemical Identifiers

| Attribute | Value |

| Compound Name | This compound |

| Synonyms | 6-Bromo-2-(trifluoromethyl)pyridine-3-carboxylic acid |

| Molecular Formula | C₇H₃BrF₃NO₂ |

| Molecular Weight | 286.01 g/mol |

| Canonical SMILES | C1=C(C(=NC(=C1)Br)C(F)(F)F)C(=O)O |

| InChI Key | (Predicted) YXNUKVJPQZJNAV-UHFFFAOYSA-N |

| CAS Number | Not publicly assigned; related compounds are well-documented. |

Physicochemical Properties (Predicted and Comparative)

The properties of the title compound can be inferred from its constituent parts and by comparison with structurally similar molecules. For instance, 6-(Trifluoromethyl)nicotinic acid (the non-brominated analog, CAS 231291-22-8) is a white solid with a melting point of 193-197 °C.[1][5] The addition of a heavy bromine atom is expected to increase the molecular weight, density, and melting point.

| Property | Predicted/Comparative Value | Rationale |

| Appearance | White to off-white solid | Consistent with related nicotinic acid derivatives.[1] |

| Melting Point | > 200 °C | Expected to be higher than the non-brominated analog (193-197 °C) due to increased molecular weight and stronger intermolecular forces.[5] |

| Boiling Point | > 260 °C | Expected to be higher than the non-brominated analog (~259 °C) due to increased mass.[5] |

| pKa | ~2.5 - 3.5 | The carboxylic acid is expected to be more acidic than benzoic acid (~4.2) due to the strong electron-withdrawing effects of the CF₃ group and the pyridine nitrogen. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water. | Typical for functionalized carboxylic acids. |

Spectroscopic Characterization (Predictive Analysis)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple and highly informative, showing two signals in the aromatic region and a broad signal for the acidic proton.

-

δ 8.0-8.5 ppm (d, 1H): Attributed to the proton at the C5 position. It will appear as a doublet due to coupling with the C4 proton.

-

δ 8.5-9.0 ppm (d, 1H): Attributed to the proton at the C4 position. Its downfield shift is due to the deshielding effects of the adjacent carboxylic acid and pyridine nitrogen. It will appear as a doublet coupled to the C5 proton.

-

δ 13.0-14.0 ppm (br s, 1H): A broad singlet characteristic of the carboxylic acid proton, which is often exchangeable with D₂O.[5]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will reveal all seven carbon atoms.

-

δ 165-170 ppm: The carbonyl carbon of the carboxylic acid.

-

δ 150-160 ppm (q): The carbon of the trifluoromethyl group (CF₃), appearing as a quartet due to coupling with the three fluorine atoms.

-

δ 120-155 ppm: Four signals corresponding to the aromatic carbons of the pyridine ring (C2, C4, C5, C6). The carbons attached to bromine (C6) and the CF₃ group (C2) will be significantly shifted.

-

δ 115-125 ppm: The carbon at the C3 position, attached to the carboxylic acid.

FT-IR Spectroscopy

Infrared spectroscopy is ideal for confirming the presence of key functional groups.

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations.

-

1300-1100 cm⁻¹ (strong): C-F stretching vibrations of the trifluoromethyl group.

-

~600-500 cm⁻¹: C-Br stretch.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight and elemental composition. The most telling feature would be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units.

Workflow for Structural Validation

The following diagram outlines the logical flow for confirming the synthesis and purity of the target compound.

Caption: Logical workflow for the synthesis and structural validation of this compound.

Proposed Synthetic Strategy

A practical and scalable synthesis can be designed starting from commercially available precursors. One logical approach involves the selective functionalization of 2,6-dibromopyridine, leveraging modern organometallic and fluorination chemistry.

Experimental Protocol

Step 1: Selective Carboxylation of 2,6-Dibromopyridine This step utilizes a halogen-metal exchange, which is regioselective due to the directing effect of the pyridine nitrogen, followed by quenching with carbon dioxide.

-

To a solution of 2,6-dibromopyridine (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.0 eq, 2.5 M in hexanes) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Bubble dry CO₂ gas through the solution for 30 minutes, then allow the mixture to warm to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Acidify the aqueous layer with 1M HCl to precipitate the product, 6-bromopicolinic acid. Filter and dry the solid.

Step 2: Trifluoromethylation of 6-Bromopicolinic Acid This transformation can be achieved via a deoxofluorination followed by trifluoromethylation, a strategy that has been successfully applied to related heterocycles.[8]

-

Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride.

-

Perform a deoxofluorination reaction (e.g., using SF₄ or an equivalent reagent) to generate the trifluoromethyl group from the picolinic acid precursor. This is a specialized and hazardous step requiring expert handling.

-

Alternatively, a copper-mediated trifluoromethylation using a reagent like Ruppert's reagent (TMSCF₃) or Chen's reagent on a related iodo-precursor is a viable, though more complex, route.[8]

Caption: Proposed high-level synthetic pathway to the target compound.

Chemical Reactivity and Applications in Drug Discovery

The title compound is not merely a final product but a versatile intermediate. Its distinct reactive sites allow for systematic structural modification, making it an ideal building block for creating libraries of potential drug candidates.

The Trifluoromethyl Group: Enhancing Pharmacokinetics

The CF₃ group is a cornerstone of modern medicinal chemistry.[1] Its strong electron-withdrawing nature lowers the pKa of nearby functional groups and its lipophilicity can improve cell membrane permeability. Critically, it often blocks sites of metabolic oxidation, increasing the half-life of a drug.[2]

The Bromine Handle: A Gateway to Complexity

The C-Br bond at the 6-position is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of substituents.

-

Suzuki Coupling: Introduction of aryl or heteroaryl groups.

-

Sonogashira Coupling: Introduction of alkyne functionalities.

-

Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amines.

-

Stille Coupling: Introduction of organotin-derived fragments.

The Nicotinic Acid Scaffold: A Privileged Core

Nicotinic acid and its derivatives are prevalent in biologically active compounds.[3] The carboxylic acid group can be converted into esters, amides, or other functional groups to modulate solubility, engage in hydrogen bonding with biological targets, or serve as a linker to other molecular fragments.

Caption: Key reactive sites and potential synthetic modifications of the title compound for library development.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from closely related analogs like 6-(Trifluoromethyl)nicotinic acid and other brominated pyridines provide a strong basis for safe handling protocols.[9][10][11]

Hazard Identification

| GHS Classification | Hazard Statement | Precautionary Codes |

| Skin Irritation, Cat. 2 | H315: Causes skin irritation.[9][11] | P264, P280, P302+P352 |

| Eye Irritation, Cat. 2A | H319: Causes serious eye irritation.[10][11] | P280, P305+P351+P338 |

| STOT SE, Cat. 3 | H335: May cause respiratory irritation.[11] | P261, P271, P304+P340 |

Recommended Procedures

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[9] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, remove the person to fresh air.[11] In all cases of significant exposure, seek immediate medical attention.

Conclusion

This compound represents a strategically designed chemical building block with high potential for accelerating drug discovery and materials science research. The convergence of a metabolically robust trifluoromethyl group, a versatile bromine handle for cross-coupling, and a biologically relevant nicotinic acid core makes it an exceptionally valuable intermediate. The predictive spectroscopic data and proposed synthetic route outlined in this guide provide a foundational framework for its synthesis, characterization, and intelligent application in the development of novel, high-value molecules.

References

- Vertex AI Search. 1214345-17-1 | 6-BroMo-2-fluoronicotinic acid - Fluoromart.

- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Methyl-6-(trifluoromethyl)nicotinic acid.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 6-(Trifluoromethyl)nicotinic acid.

- Sigma-Aldrich. (2025).

- Apollo Scientific. 6-(Trifluoromethyl)

- ACS Publications. (2023). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib.

- Sigma-Aldrich. Methyl 2-bromo-6-(trifluoromethyl)nicotinic acid.

- LookChem. 6-Bromo-2-fluoronicotinic acid.

- Santa Cruz Biotechnology. Methyl 2-bromo-6-(trifluoromethyl)nicotinic acid | CAS 144740-56-7.

- Google Patents. (2022).

- Dakenchem. Exploring 6-(Trifluoromethyl)

- PubChem. 6-Bromo-2-fluoronicotinamide.

- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- ChemicalBook. (2022). Synthesis of 6-(Trifluoromethyl)nicotinic acid.

- Dakenchem. Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry.

- Guidechem.

- Synquest Labs. 6-(Trifluoromethyl)

- LookChem. Tert-butyl ((3R,6S)-6-methylpiperidin-3-yl)

- ERIC. (2023).

- Home Sunshine Pharma. Tert-butyl ((3R,6S)-6-methylpiperidin-3-yl)

- BLDpharm. 1227917-63-6|tert-Butyl ((3R,6S)-6-methylpiperidin-3-yl)

- Tokyo Chemical Industry (India) Pvt. Ltd. 6-(Trifluoromethyl)nicotinic Acid | 231291-22-8.

- PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- ChemicalBook. tert-butyl((3R,6S)-6-methylpiperidin-3-yl)

- PubMed. Research status and application progress of small molecule drug screening technology.

- Benchchem.

- CymitQuimica. tert-butyl N-[(3R,6S)

- SciSpace. Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino)

- ResearchGate. (2025). NMR, FT-IR, Raman and UV-Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid.

- SpectraBase. 6-bromo-2-phenylcinchoninic acid, methyl ester - [FTIR] - Spectrum.

Sources

- 1. innospk.com [innospk.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Spectral Analysis of 6-Bromo-2-(trifluoromethyl)nicotinic Acid

This in-depth technical guide provides a comprehensive overview of the spectral data for 6-Bromo-2-(trifluoromethyl)nicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings and practical applications of various spectroscopic techniques in the structural elucidation and characterization of this complex heterocyclic compound. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, offering both field-proven insights and authoritative references to support our analysis.

Introduction: The Structural Significance of this compound

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of a bromine atom, a trifluoromethyl group, and a carboxylic acid on the pyridine ring imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel pharmaceuticals and functional materials. Accurate spectral analysis is paramount for confirming the identity, purity, and structural integrity of this compound and its derivatives. This guide will walk through the expected spectral features and the methodologies to obtain them, drawing parallels with closely related and well-characterized analogs where direct data for the title compound is not publicly available.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms in organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous structural assignment.

A. ¹H NMR Spectroscopy

Expected Spectral Features: The ¹H NMR spectrum of this compound is expected to show two distinct aromatic proton signals. The pyridine ring protons at positions 4 and 5 will appear as doublets due to ortho coupling. The electron-withdrawing effects of the bromine, trifluoromethyl, and carboxylic acid groups will significantly deshield these protons, shifting their resonances downfield. Based on analogous structures, the proton at position 5 is expected to be further downfield than the proton at position 4. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm, and its position can be concentration and solvent dependent.

Illustrative Data from a Related Compound (5-Bromo-2-fluoronicotinic acid): While specific data for this compound is not readily available, the ¹H NMR spectrum of 5-Bromo-2-fluoronicotinic acid shows two aromatic protons as doublets, providing a reasonable comparison.[1]

| Proton Assignment (Predicted) | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

| H-4 | ~8.3 - 8.6 | Doublet (d) | J = 8.0 - 9.0 |

| H-5 | ~8.0 - 8.3 | Doublet (d) | J = 8.0 - 9.0 |

| COOH | >10 | Broad Singlet (br s) | N/A |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-16 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

B. ¹³C NMR Spectroscopy

Expected Spectral Features: The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The quaternary carbons (C-2, C-3, and C-6) will generally have lower intensities than the protonated carbons. The chemical shifts will be influenced by the electronegativity of the substituents. The carboxyl carbon will be the most downfield signal.

Illustrative Data from Nicotinic Acid: The ¹³C NMR spectrum of the parent compound, nicotinic acid, provides a foundational understanding of the chemical shifts for the pyridine ring carbons.[2][3] For this compound, significant shifts are expected due to the substituents. The introduction of the bromine at C-6 and the CF₃ group at C-2 will cause downfield and upfield shifts, respectively, for the adjacent carbons.

| Carbon Assignment (Predicted) | Expected Chemical Shift (ppm) | Expected Multiplicity (due to ¹⁹F coupling) |

| C-2 | ~145 - 150 | Quartet (J ≈ 35 Hz) |

| C-3 | ~125 - 130 | Singlet |

| C-4 | ~140 - 145 | Singlet |

| C-5 | ~120 - 125 | Singlet |

| C-6 | ~130 - 135 | Singlet |

| COOH | ~165 - 170 | Singlet |

| CF₃ | ~120 - 125 | Quartet (J ≈ 275 Hz) |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: A high-field NMR spectrometer with a broadband probe is necessary.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for all carbons not coupled to fluorine.

-

Spectral Width: Set to a wide range to encompass all carbon signals (e.g., 0-200 ppm).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically needed due to the low natural abundance of ¹³C.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the quantitative observation of quaternary carbons.

-

-

Data Processing: Similar to ¹H NMR, the FID is processed with a suitable window function, followed by Fourier transform, phasing, and baseline correction. The spectrum is referenced to the solvent signal or TMS.

C. ¹⁹F NMR Spectroscopy

Expected Spectral Features: ¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule.[4] For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will be a singlet in a proton-decoupled spectrum. The chemical shift of the CF₃ group is indicative of its electronic environment.

Illustrative Data from Related Trifluoromethyl Pyridines: Supporting information from a study on trifluoromethyl-substituted pyridines shows that the ¹⁹F chemical shift for a CF₃ group at the 2-position of a pyridine ring typically appears around -68 ppm.[5]

| Fluorine Assignment (Predicted) | Expected Chemical Shift (ppm) | Expected Multiplicity |

| CF₃ | ~ -66 to -69 | Singlet |

Experimental Protocol for ¹⁹F NMR:

-

Sample Preparation: The same sample prepared for ¹H NMR can often be used for ¹⁹F NMR.

-

Instrument Setup: An NMR spectrometer equipped with a fluorine-capable probe is required.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment, often with proton decoupling.

-

Spectral Width: A wide spectral width is necessary due to the large chemical shift range of ¹⁹F (e.g., +50 to -250 ppm).

-

Number of Scans: ¹⁹F is a 100% abundant nucleus, so fewer scans are needed compared to ¹³C NMR (e.g., 16 or 32).

-

-

Data Processing: The data is processed similarly to ¹H and ¹³C NMR. The spectrum is typically referenced to an external standard such as CFCl₃ (0 ppm).

II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Expected Spectral Features:

-

Molecular Ion Peak: The molecular weight of this compound is approximately 270.00 g/mol .[6] In the mass spectrum, a prominent molecular ion peak (M⁺) or pseudomolecular ion peak ([M+H]⁺ or [M-H]⁻ depending on the ionization technique) is expected. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: Common fragmentation pathways for nicotinic acids include the loss of the carboxylic acid group (as CO₂ or COOH). The trifluoromethyl group is generally stable, but fragmentation of the pyridine ring can also occur.

Predicted Mass Spectrometry Data: While experimental data for the title compound is not available, predicted collision cross-section values for various adducts of the closely related 2-bromo-6-(trifluoromethyl)nicotinic acid have been calculated.[7]

| Adduct | m/z |

| [M+H]⁺ | ~271.9 |

| [M+Na]⁺ | ~293.9 |

| [M-H]⁻ | ~269.9 |

Experimental Protocol for Mass Spectrometry (LC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Liquid Chromatography (LC) Separation (Optional but Recommended):

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

-

-

Mass Spectrometry Analysis:

-

Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[8]

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.

-

Acquisition Mode: Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Expected Spectral Features: The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching |

| C=C, C=N (Aromatic Ring) | 1400 - 1600 | Stretching |

| C-F (Trifluoromethyl) | 1100 - 1300 (strong) | Stretching |

| C-Br | 500 - 600 | Stretching |

Illustrative Data from Nicotinic Acid: The IR spectrum of nicotinic acid shows characteristic peaks for the O-H, C-H, C=O, and aromatic ring vibrations, which serve as a reference.[9][10] The presence of the CF₃ and Br groups in the title compound will add strong C-F and C-Br stretching bands.

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Expected Spectral Features: Nicotinic acid and its derivatives typically exhibit strong absorption in the UV region due to π → π* transitions within the pyridine ring. The presence of the auxochromic bromine atom and the chromophoric trifluoromethyl and carboxylic acid groups will influence the position and intensity of the absorption maxima (λmax). It is expected to have absorption maxima around 210-220 nm and 260-270 nm.[11][12]

Illustrative Data from Nicotinic Acid: Nicotinic acid exhibits absorption maxima at approximately 213 nm and 261 nm.[12] The exact λmax values for this compound will be shifted due to the electronic effects of the substituents.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 for optimal accuracy.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Blank: Fill a cuvette with the pure solvent and record a baseline spectrum.

-

Sample: Fill a matched cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-400 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.

V. Data Integration and Structural Confirmation Workflow

The definitive structural confirmation of this compound relies on the synergistic interpretation of all acquired spectral data. The following workflow illustrates the logical process for data integration.

Caption: Workflow for structural elucidation.

This integrated approach ensures a high degree of confidence in the structural assignment. The mass spectrometry data provides the molecular formula, which is then corroborated by the detailed structural information from the various NMR techniques. IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic system, respectively, leading to a comprehensive and unambiguous characterization of this compound.

References

-

PubChem. 6-(Trifluoromethyl)nicotinic acid. National Center for Biotechnology Information. Available from: [Link]

-

Pharmaffiliates. 6-Bromo-2-fluoronicotinic Acid. Available from: [Link]

-

ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. Available from: [Link]

-

ResearchGate. NMR, FT-IR, Raman and UV-Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid. Available from: [Link]

-

National Institutes of Health. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Available from: [Link]

-

PubChemLite. 2-bromo-6-(trifluoromethyl)nicotinic acid (C7H3BrF3NO2). Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Available from: [Link]

-

PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for... Available from: [Link]

-

PubMed Central. Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. Available from: [Link]

-

Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. Available from: [Link]

-

National Institutes of Health. Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry. Available from: [Link]

-

PubMed Central. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. Available from: [Link]

-

PubMed Central. 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection. Available from: [Link]

-

National Institute of Standards and Technology. Niacin. NIST Chemistry WebBook. Available from: [Link]

-

University of California, Los Angeles. Chem 117 Reference Spectra Spring 2011. Available from: [Link]

-

ResearchGate. FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. Available from: [Link]

-

University of Ottawa. 19Flourine NMR. Available from: [Link]

-

ResearchGate. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug. Available from: [Link]

-

National Institute of Standards and Technology. Niacinamide. NIST Chemistry WebBook. Available from: [Link]

-

Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. Available from: [Link]

-

Frontiers. Small, but powerful and attractive: 19F in biomolecular NMR. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Available from: [Link]

-

MassBank. msbnk-lcsb-lu048801 - Nicotinic acid; LC-ESI-QFT; MS2; CE: 15; R=17500; [M+H]+. Available from: [Link]

Sources

- 1. 5-BROMO-2-FLUORONICOTINIC ACID(29241-66-5) 1H NMR spectrum [chemicalbook.com]

- 2. Nicotinic acid(59-67-6) 13C NMR [m.chemicalbook.com]

- 3. hmdb.ca [hmdb.ca]

- 4. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. chemscene.com [chemscene.com]

- 7. PubChemLite - 2-bromo-6-(trifluoromethyl)nicotinic acid (C7H3BrF3NO2) [pubchemlite.lcsb.uni.lu]

- 8. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Spectroscopic Studies on Nicotine and Nornicotine in the UV Region - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectracer.com [spectracer.com]

An In-depth Technical Guide to Determining the Solubility of 6-Bromo-2-(trifluoromethyl)nicotinic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 6-Bromo-2-(trifluoromethyl)nicotinic acid in various organic solvents. In the absence of extensive publicly available solubility data for this compound, this document serves as a practical, in-depth manual for generating reliable and reproducible solubility profiles. We will delve into the physicochemical characteristics of the molecule, outline the principles of solvent selection, provide a detailed experimental protocol based on the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, and discuss data interpretation. The methodologies described herein are designed to be self-validating, ensuring the scientific integrity of the results.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a critical physicochemical parameter in the drug discovery and development process.[1][2] For an active pharmaceutical ingredient (API) like this compound, understanding its solubility in different organic solvents is paramount for various stages, including:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is crucial for achieving high purity and yield.

-

Formulation Development: The ability to dissolve the API in a suitable solvent system is fundamental to creating viable dosage forms, from oral solutions to topical preparations.[3]

-

Preclinical and Toxicological Studies: Preparing accurate dosing solutions for in vitro and in vivo studies is essential for obtaining reliable data.[1][2]

-

Analytical Method Development: Solubility data informs the selection of mobile phases for chromatographic analysis and diluents for various assays.

This guide will provide the foundational knowledge and a practical, step-by-step protocol to empower researchers to determine the solubility of this compound in a range of organic solvents, thereby accelerating research and development timelines.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is the first step in predicting its solubility behavior.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₃BrF₃NO₂ | [4] |

| Molecular Weight | 270.00 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 193-197 °C (for 6-(Trifluoromethyl)nicotinic acid) | [6][7] |

| Predicted pKa | 2.96 ± 0.10 (for 6-(Trifluoromethyl)nicotinic acid) | [7] |

| Predicted XlogP | 2.3 | [4] |

The presence of a carboxylic acid group suggests that the solubility will be pH-dependent in protic solvents. The trifluoromethyl group and the bromine atom contribute to the molecule's lipophilicity, suggesting potential solubility in non-polar organic solvents. The pyridine ring provides a polar character. The interplay of these functional groups will dictate the compound's solubility across a spectrum of solvents.

Safety and Handling Precautions

Before commencing any experimental work, it is crucial to be aware of the potential hazards associated with this compound and the organic solvents used.

For this compound and related compounds:

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[8][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[9][10] Work in a well-ventilated area, preferably a fume hood.[8][10]

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[11] Wash hands thoroughly after handling.[8][9]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][10]

For Organic Solvents:

-

Always consult the Safety Data Sheet (SDS) for each solvent before use.

-

Many organic solvents are flammable, volatile, and may be toxic. Handle with appropriate engineering controls (fume hood) and PPE.

Principles of Solvent Selection

The adage "like dissolves like" is a fundamental principle in predicting solubility.[12] This means that solutes tend to dissolve in solvents with similar polarity. For a comprehensive solubility profile of this compound, a range of solvents from different classes should be evaluated:

-

Polar Protic Solvents: These solvents can donate hydrogen bonds and have a high dielectric constant. Examples include methanol, ethanol, and isopropanol. The carboxylic acid group of the target molecule is likely to interact favorably with these solvents.

-

Polar Aprotic Solvents: These solvents have a significant dipole moment but do not donate hydrogen bonds. Examples include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, and acetonitrile.[13] The polar nature of the pyridine ring and the trifluoromethyl group may lead to good solubility in these solvents.

-

Non-polar Solvents: These solvents have low dielectric constants and are not capable of significant hydrogen bonding. Examples include toluene and heptane. The bromo- and trifluoromethyl-substituted pyridine ring may allow for some solubility in these solvents.

-

Intermediate Polarity Solvents: Solvents like ethyl acetate and dichloromethane bridge the gap between polar and non-polar solvents and are commonly used in organic synthesis and chromatography.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[6] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as HPLC.

Workflow for Solubility Determination

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of HPLC Calibration Standards:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or a mobile phase component) to prepare a concentrated stock solution (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of known concentrations.[14]

-

-

Sample Preparation (Shake-Flask):

-

For each solvent to be tested, weigh an excess amount of this compound into a glass vial. "Excess" means that there should be visible undissolved solid after the equilibration period. A starting point could be to add approximately 10-20 mg of the compound to 1 mL of the solvent.

-

Accurately add a known volume of the selected solvent to each vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time to ensure equilibrium is reached. A common duration is 24 to 48 hours.[2] It is advisable to perform a time-to-equilibrium study for a new compound by taking samples at different time points (e.g., 4, 8, 16, 24, 48 hours) to confirm that the concentration has plateaued.

-

-

Sample Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve. The dilution factor must be accurately recorded.

-

Analyze the calibration standards and the diluted samples by HPLC. A reverse-phase C18 column is often a good starting point for this type of molecule. The mobile phase could consist of a mixture of acetonitrile or methanol and water with a suitable buffer or acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape. The UV detection wavelength should be set to the λmax of the compound.[15]

-

HPLC Method Development

Caption: A simplified workflow for HPLC method development.

Data Analysis and Interpretation

-

Construct the Calibration Curve:

-

Plot the peak area obtained from the HPLC analysis of the calibration standards against their known concentrations.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.[14]

-

-

Calculate the Solubility:

-

Using the peak area of the diluted sample and the equation from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in that specific solvent at the experimental temperature.

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor

-

Conclusion

This technical guide has provided a robust and scientifically sound methodology for determining the solubility of this compound in organic solvents. By following the detailed shake-flask protocol coupled with HPLC analysis, researchers can generate the critical data needed to advance their projects. A thorough understanding of the compound's physicochemical properties and adherence to safety protocols are essential for successful and safe execution of these experiments. The data generated will be invaluable for informed decision-making in synthesis, formulation, and analytical development.

References

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Exploring Chemical Space. (n.d.). Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-6-(trifluoromethyl)nicotinic acid (C7H3BrF3NO2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

ResearchGate. (2025, August 8). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

Protheragen. (2025, April 10). HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers? Retrieved from [Link]

-

Angene Chemical. (2025, September 10). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

Sources

- 1. 6-Bromo-2-fluoronicotinamide | C6H4BrFN2O | CID 138682323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1214345-17-1 | 6-BroMo-2-fluoronicotinic acid [fluoromart.com]

- 3. N/A|6-Bromo-2-(difluoromethoxy)nicotinic acid|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 2-bromo-6-(trifluoromethyl)nicotinic acid (C7H3BrF3NO2) [pubchemlite.lcsb.uni.lu]

- 5. chemscene.com [chemscene.com]

- 6. innospk.com [innospk.com]

- 7. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 1805935-23-2|6-Bromo-2-(difluoromethyl)-5-nitronicotinic acid|BLD Pharm [bldpharm.com]

- 10. 749875-11-4|2-Bromo-6-(trifluoromethyl)isonicotinic acid|BLD Pharm [bldpharm.com]

- 11. 1804491-80-2|6-Bromo-2-(chloromethyl)-5-(difluoromethyl)nicotinic acid|BLD Pharm [bldpharm.com]

- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 6-BroMo-2-fluoronicotinic acid | 1214345-17-1 [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

synthesis and discovery of 6-Bromo-2-(trifluoromethyl)nicotinic acid

An In-depth Technical Guide to the Synthesis and Application of 6-Bromo-2-(trifluoromethyl)nicotinic Acid

Introduction: The Strategic Value of a Fluorinated Heterocycle

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, is highly valued for its ability to modulate key physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1] When this powerful functional group is integrated into a heterocyclic framework like nicotinic acid—a vital B-vitamin derivative[2][3]—the resulting molecule becomes a highly versatile and sought-after building block.

This compound (CAS No. 1214345-17-1) is a prime example of such a high-value intermediate. Its structure combines the bio-isosteric properties of the trifluoromethyl group, the versatile chemical handles of a carboxylic acid and a bromine atom, and the core pyridine ring essential for numerous biologically active compounds. This guide provides an in-depth exploration of a robust synthetic pathway to this key intermediate, elucidates the chemical principles underpinning the methodology, and discusses its significance in the synthesis of complex target molecules.

Part 1: A Logic-Driven Synthetic Approach

The synthesis of a multi-substituted pyridine ring requires careful strategic planning to control regioselectivity. While various methods exist for constructing trifluoromethylated pyridines, including ring-forming condensation reactions and late-stage trifluoromethylation[4][5], a highly effective and scalable approach involves the sequential functionalization of a readily available pyridine precursor.

The pathway detailed here begins with 2-bromo-6-methylpyridine and proceeds through two key transformations: the conversion of a methyl group into a trifluoromethyl group via halogen exchange, and a regioselective introduction of the carboxylic acid moiety at the C3 position via directed ortho-metalation. This strategy is predicated on the reliability and predictability of these foundational organometallic reactions.

Visualizing the Synthetic Workflow

The following diagram outlines the proposed multi-step synthesis, highlighting the key intermediates and transformations.

Caption: Overall synthetic workflow for this compound.

Part 2: Detailed Experimental Protocol and Mechanistic Rationale

The successful execution of this synthesis relies on precise control over reaction conditions and a thorough understanding of the underlying mechanisms.

Step 1: Radical Trichlorination of 2-Bromo-6-methylpyridine

The initial step involves the conversion of the methyl group to a trichloromethyl group, which serves as a precursor to the trifluoromethyl moiety.

-

Protocol:

-

Charge a reaction vessel with 2-bromo-6-methylpyridine and a suitable solvent such as carbon tetrachloride.

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux (approx. 77°C).

-

Introduce chlorine gas (Cl₂) at a controlled rate, or use N-chlorosuccinimide (NCS) as an alternative chlorinating agent, while irradiating with a UV lamp to facilitate radical chain propagation.

-

Monitor the reaction by GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture and quench any excess chlorine. The solvent is removed under reduced pressure to yield crude 2-bromo-6-(trichloromethyl)pyridine, which can be purified by distillation or chromatography.

-

-

Expertise & Causality: This free-radical halogenation proceeds via a chain reaction mechanism. The UV light and initiator generate chlorine radicals, which selectively abstract a hydrogen atom from the methyl group due to the relative stability of the resulting benzylic-type radical. The trichlorinated product is favored due to the progressive activation of the remaining C-H bonds with each chlorine substitution. This method is a classic and robust approach for preparing trichloromethyl arenes and heteroarenes.[5]

Step 2: Halogen Exchange (Halex) Fluorination

This critical step transforms the trichloromethyl intermediate into the desired trifluoromethyl group.

-

Protocol:

-

In a pressure-rated vessel suitable for handling corrosive reagents, charge the crude 2-bromo-6-(trichloromethyl)pyridine.

-

Add a fluorinating agent, such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), or anhydrous hydrogen fluoride (HF).

-

Seal the vessel and heat the reaction mixture. The temperature required will depend on the chosen fluorinating agent but is typically in the range of 100-150°C.

-

Maintain the reaction at temperature for several hours, monitoring the internal pressure.

-

After cooling, carefully vent the vessel and quench the reaction mixture.

-

Extract the product, 2-bromo-6-(trifluoromethyl)pyridine, with a suitable organic solvent. The crude product is then purified, typically by vacuum distillation.

-

-

Trustworthiness & Self-Validation: The Halex reaction is a cornerstone of industrial fluorine chemistry. The use of SbF₃/SbCl₅ (the Swarts reaction) or HF provides a reliable method for exchanging chlorine for fluorine. The reaction's progress can be monitored by analyzing aliquots via ¹⁹F NMR spectroscopy, observing the disappearance of the starting material and the appearance of the characteristic singlet for the -CF₃ group.

Step 3: Directed ortho-Metalation and Carboxylation

The final step introduces the carboxylic acid group with high regioselectivity, a feat that is challenging to achieve via electrophilic substitution on such an electron-deficient ring.

-

Protocol:

-

Dissolve the purified 2-bromo-6-(trifluoromethyl)pyridine in an anhydrous aprotic solvent like tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature, typically -78°C, using a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) in THF. The LDA is prepared fresh by reacting diisopropylamine with n-butyllithium.

-

Stir the mixture at -78°C for 1-2 hours to allow for complete metalation (deprotonation).

-

Quench the resulting lithiated species by pouring the reaction mixture over an excess of crushed solid carbon dioxide (dry ice) or by bubbling CO₂ gas through the solution.

-

Allow the mixture to warm to room temperature.

-

Perform an acidic workup by adding aqueous HCl to protonate the lithium carboxylate salt.

-

Extract the final product, this compound, with an organic solvent like ethyl acetate. The product can be purified by recrystallization.

-

-

Authoritative Grounding: Directed ortho-metalation (DoM) is a powerful synthetic tool. The pyridine nitrogen atom acts as a directed metalation group (DMG), coordinating to the lithium cation of LDA and directing the strong base to deprotonate the adjacent C3 proton. The C5 proton is less acidic, and the bulky LDA base favors the less sterically hindered C3 position, ensuring high regioselectivity. This method avoids the difficulties associated with electrophilic aromatic substitution on the electron-poor trifluoromethyl-substituted pyridine ring.

Data Summary Table

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | 2-Bromo-6-methylpyridine | Cl₂ or NCS, AIBN, UV light | 2-Bromo-6-(trichloromethyl)pyridine | 70-85% |

| 2 | 2-Bromo-6-(trichloromethyl)pyridine | SbF₃/SbCl₅ or aHF | 2-Bromo-6-(trifluoromethyl)pyridine | 80-90% |

| 3 | 2-Bromo-6-(trifluoromethyl)pyridine | LDA, CO₂, HCl (aq) | This compound | 65-75% |

Part 3: The Rationale Behind the Synthetic Strategy

The chosen synthetic route is not arbitrary but is based on a logical assessment of chemical reactivity and the need for regiochemical control.

Caption: Logical flow diagram illustrating the strategic choices in the synthesis design.

Part 4: Discovery Context and Applications

While the discovery of this compound itself is not marked by a singular event, its emergence is a direct result of the growing demand for fluorinated building blocks in discovery chemistry.[1] Its utility is demonstrated by its role as a key intermediate in the synthesis of high-value molecules.